![molecular formula C23H21N3O3 B2900560 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320583-03-5](/img/structure/B2900560.png)
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one is not yet fully understood, but it is believed to act as a modulator of several different neurotransmitter systems. This compound has been shown to interact with several different receptor types, including dopamine D2 receptors, serotonin 5-HT1A receptors, and alpha-2 adrenergic receptors. These interactions could lead to changes in neurotransmitter release and activity, which could ultimately affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to modulate the activity of several different enzymes, including monoamine oxidase and acetylcholinesterase. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of a variety of diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one in lab experiments is its ability to modulate several different neurotransmitter systems. This could make it a useful tool for studying the effects of neurotransmitter activity on a variety of physiological processes. However, one of the limitations of using this compound is that its exact mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several different areas of study that could be pursued in the future to further our understanding of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one and its potential applications. One area of study could be to investigate the effects of this compound on different neurotransmitter systems in more detail, to better understand its mechanism of action. Another area of study could be to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Finally, future research could investigate the potential use of this compound as a tool for studying the effects of neurotransmitter activity on a variety of physiological processes.
合成法
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromobenzophenone with potassium tert-butoxide to form the corresponding potassium salt. This compound is then reacted with 4-hydroxybenzaldehyde to form the intermediate product, which is then reacted with 2-chloropyridine to form the final product, this compound.
科学的研究の応用
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is in the field of neuroscience, where this compound has been shown to have a variety of effects on the central nervous system. This compound has been shown to modulate the activity of several different neurotransmitters, including dopamine, serotonin, and noradrenaline, which could have implications for the treatment of a variety of neurological disorders.
特性
IUPAC Name |
4-[2-(4-phenylphenoxy)acetyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-25(14-15-26(22)21-8-4-5-13-24-21)23(28)17-29-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUFWHNSDLDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

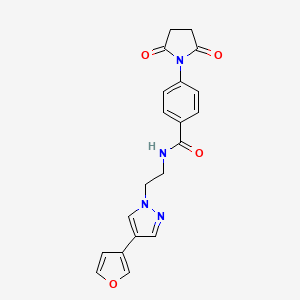
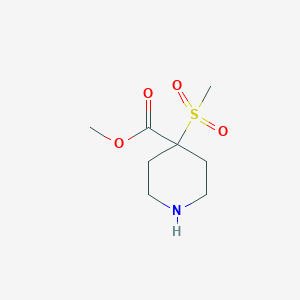
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
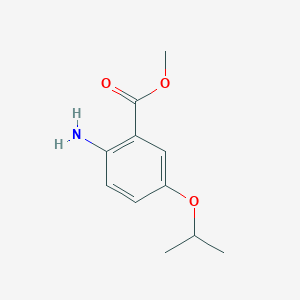
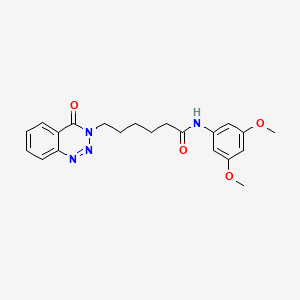
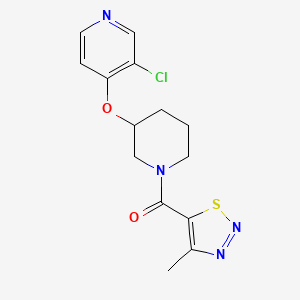
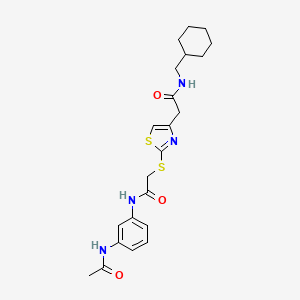
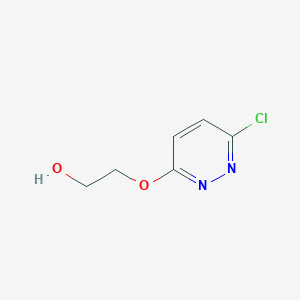
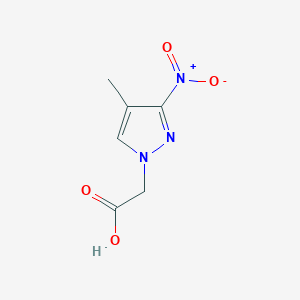
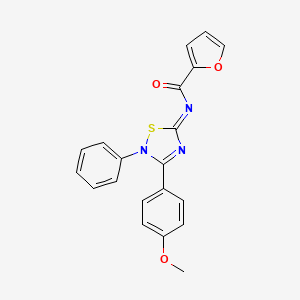
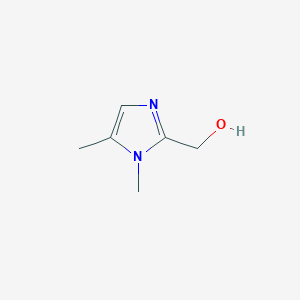

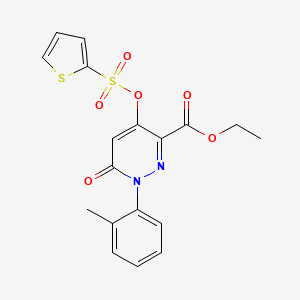
![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)